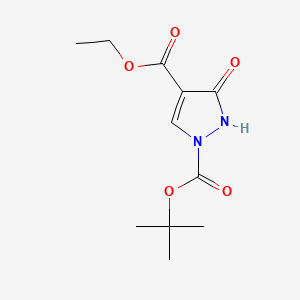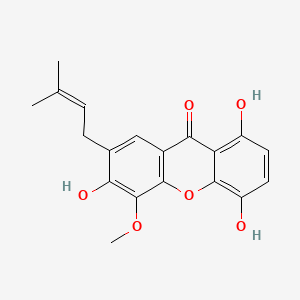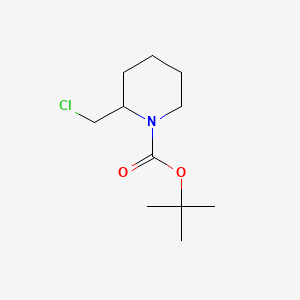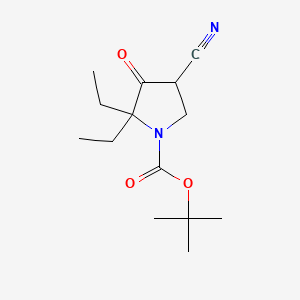
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate, also known as tert-butyl cyanoacetate, is a chemical compound commonly used in scientific research. It is a white crystalline powder with a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate involves its ability to act as a nucleophile in various chemical reactions. It can undergo nucleophilic addition reactions with various electrophiles, such as carbonyl compounds and alkyl halides. This property makes it an essential building block in the synthesis of various organic compounds.
Biochemical and Physiological Effects
Tert-butyl cyanoacetate does not have any known biochemical or physiological effects. It is a stable compound that does not react with biological molecules in the body. Therefore, it is safe to handle and use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate in lab experiments include its availability, stability, and unique chemical properties. It is a readily available compound that can be synthesized in large quantities. It is also stable and does not react with biological molecules, making it safe to handle. Its unique chemical properties make it an essential building block in the synthesis of various organic compounds.
The limitations of using this compound cyanoacetate in lab experiments include its toxicity and potential for environmental harm. It is a toxic compound that can cause harm if ingested or inhaled. It also has the potential to harm the environment if not properly handled and disposed of.
Direcciones Futuras
There are several future directions for the use of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate in scientific research. One potential direction is the development of new synthetic routes for the production of various organic compounds using this compound cyanoacetate as a building block. Another potential direction is the use of this compound cyanoacetate in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the development of new methods for the safe handling and disposal of this compound cyanoacetate is an important future direction for the field of organic chemistry.
Métodos De Síntesis
The synthesis of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate involves the reaction of this compound acetoacetate with cyanide ion in the presence of a base. The reaction produces this compound cyanoacetate and water as by-products. The yield of the reaction can be improved by using a suitable solvent and optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
Tert-butyl cyanoacetate is widely used in scientific research as a building block in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it an essential compound in the field of organic chemistry.
Propiedades
IUPAC Name |
tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-6-14(7-2)11(17)10(8-15)9-16(14)12(18)19-13(3,4)5/h10H,6-7,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFCPMKSGTUNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

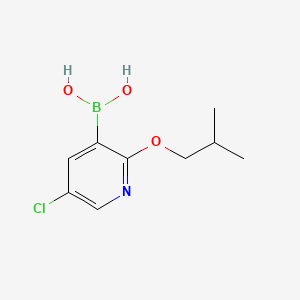
![5'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B596538.png)
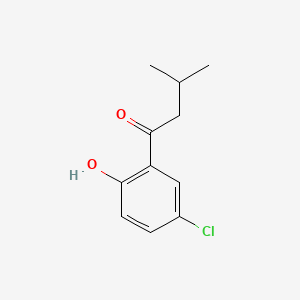
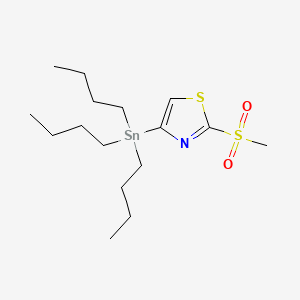
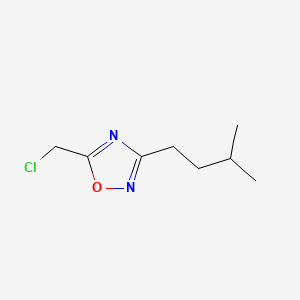

![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)
![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)

